Cas no 54435-88-0 (3-sulfanylbenzonitrile)
3-sulfanylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-sulfanylbenzonitrile
- 3-Mercaptobenzonitrile
- SCHEMBL178623
- 3-cyanothiophenol
- DTXSID70564149
- DTXCID50514925
- QXUOTIAFDYTLHW-UHFFFAOYSA-N
- CS-0230144
- 54435-88-0
- EN300-102479
- 870-799-6
- 3-Mercapto-benzonitrile
- 3-Cyanobenzenethiol
-
- インチ: 1S/C7H5NS/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
- InChIKey: QXUOTIAFDYTLHW-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC=C(C#N)C=1
計算された属性
- せいみつぶんしりょう: 135.01427034Da
- どういたいしつりょう: 135.01427034Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 24.8Ų
3-sulfanylbenzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-sulfanylbenzonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B536608-10mg |
3-sulfanylbenzonitrile |
54435-88-0 | 10mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B536608-50mg |
3-sulfanylbenzonitrile |
54435-88-0 | 50mg |
$ 210.00 | 2022-04-02 | ||
| TRC | B536608-100mg |
3-sulfanylbenzonitrile |
54435-88-0 | 100mg |
$ 320.00 | 2022-04-02 | ||
| Enamine | EN300-102479-0.05g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.05g |
$218.0 | 2023-10-28 | |
| Enamine | EN300-102479-0.1g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.1g |
$326.0 | 2023-10-28 | |
| Enamine | EN300-102479-0.25g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.25g |
$466.0 | 2023-10-28 | |
| Enamine | EN300-102479-0.5g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.5g |
$735.0 | 2023-10-28 | |
| Enamine | EN300-102479-1.0g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 1g |
$943.0 | 2023-06-10 | |
| Enamine | EN300-102479-2.5g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 2.5g |
$1848.0 | 2023-10-28 | |
| Enamine | EN300-102479-5.0g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 5g |
$2732.0 | 2023-06-10 |
3-sulfanylbenzonitrile 関連文献
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
3-sulfanylbenzonitrileに関する追加情報
3-Sulfanylbenzonitrile (CAS No. 54435-88-0): A Versatile Compound in Pharmaceutical Research
3-Sulfanylbenzonitrile, with the chemical formula C7H5NS, is a critical compound in the field of drug chemistry and biological activity studies. Its unique molecular structure, characterized by a benzonitrile ring fused with a thiol group, has attracted significant attention from researchers due to its potential applications in targeted drug development and biological function modulation. The CAS No. 54435-88-0 identifier ensures precise identification of this compound in scientific literature and industrial applications.
Recent advances in computational chemistry and structural biology have revealed that the 3-sulfanylbenzonitrile scaffold exhibits remarkable binding affinity for specific protein targets. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound demonstrates selective inhibition of kinase enzymes involved in cell proliferation pathways. This finding highlights its potential as a lead compound for anti-cancer drug development.
The molecular structure of 3-sulfanylbenzonitrile consists of a benzene ring with a nitrile group (-C≡N) at the 1-position and a sulfur atom bonded to the 3-position. This functional group arrangement allows for versatile chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. The thiol group (-SH) contributes to the compound's reactivity and interactions with biological macromolecules.
Current research trends in drug discovery emphasize the importance of structure-activity relationship (SAR) analysis for compounds like 3-sulfanylbenzonitrile. A 2024 paper in ACS Chemical Biology reported that modifications to the benzonitrile ring significantly influence the selectivity and <
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